EGFR/CDK-2 Inhibitory Activity: Pyrazolo[3,4-c]pyridazin-3-amine Scaffold vs. Unsubstituted Pyrazole Analogs
While direct inhibitory data for 6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine are not yet reported, its core scaffold is closely related to the potent pyrazolo[3,4-c]pyridazin-3-amine system evaluated by Hashem et al. [1]. In that study, the 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine derivative (4) exhibited IC50 values of 250 nM against EGFR and 4.0 µM against CDK-2/cyclin A2 in enzymatic assays with 10-15 µM ATP [2]. Notably, the pyrazolo[3,4-c]pyridazin-3-amine scaffold demonstrated a 16-fold selectivity for EGFR over CDK-2, highlighting the importance of the specific ring fusion and substitution pattern [2]. The 6-chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine isomer retains the key 3-amino group and pyrazole ring but offers a distinct substitution vector that may further tune kinase selectivity profiles.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred from scaffold |
| Comparator Or Baseline | 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (Compound 4) |
| Quantified Difference | EGFR IC50 = 250 nM; CDK-2 IC50 = 4.0 µM |
| Conditions | Enzymatic assays with 10-15 µM ATP, pH 7.2, 30°C |
Why This Matters
This scaffold class demonstrates low nanomolar-to-micromolar potency against clinically relevant kinases, supporting its utility as a privileged starting point for targeted inhibitor development.
- [1] Hashem HE, et al. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors. Molecules. 2023;28(21):7252. View Source
- [2] BindingDB. Entry BDBM7476: 3-Amino-5-phenyl-1H-pyrazolo[3,4-c]pyridazine. Affinity Data IC50. 2024. View Source
